molecular formula C12H16ClN3S B3239497 1-(Benzo[d]thiazol-2-yl)piperidin-3-amine hydrochloride CAS No. 1420978-86-4

1-(Benzo[d]thiazol-2-yl)piperidin-3-amine hydrochloride

Cat. No.: B3239497
CAS No.: 1420978-86-4
M. Wt: 269.79 g/mol
InChI Key: BYYMQDOISGICHJ-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-2-yl)piperidin-3-amine hydrochloride is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound features a benzothiazole ring fused with a piperidine moiety, making it a versatile candidate for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d]thiazol-2-yl)piperidin-3-amine hydrochloride typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like glacial acetic acid and catalysts to facilitate the coupling reactions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of microwave irradiation and one-pot multicomponent reactions are also explored to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[d]thiazol-2-yl)piperidin-3-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

  • N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Comparison: 1-(Benzo[d]thiazol-2-yl)piperidin-3-amine hydrochloride stands out due to its unique combination of the benzothiazole and piperidine moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency in enzyme inhibition and greater versatility in chemical reactions .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)piperidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S.ClH/c13-9-4-3-7-15(8-9)12-14-10-5-1-2-6-11(10)16-12;/h1-2,5-6,9H,3-4,7-8,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYMQDOISGICHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3S2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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